cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H20N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with suitable reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Uniqueness
Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific structural features and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1932182-85-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.30 g/mol
- InChIKey : GBUYMNJLJVTOPZ-RKDXNWHRSA-N
Pharmacological Profile
Research indicates that compounds similar to cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine derivatives exhibit various biological activities, including analgesic, sedative, and antinociceptive effects. The following sections summarize key findings regarding the biological activity of this compound.
Analgesic Activity
A study focusing on pyrrolo derivatives highlighted their analgesic properties through various animal models. In particular, the compounds demonstrated significant efficacy in the "writhing" test, a common method for assessing pain relief:
Compound | ED50 (mg/kg) | Comparison with Aspirin |
---|---|---|
Morphine | 2.44 | Higher than aspirin (39.15) |
Tested Pyrrolo Derivatives | 0.4 - 2.80 | Similar or higher than morphine |
These results suggest that the derivatives may possess a unique mechanism of action involving both cyclooxygenase (COX) inhibition and opioid receptor activation at varying doses .
Sedative Effects
In addition to analgesic properties, some studies have reported sedative effects associated with pyrrolo derivatives. For instance, specific compounds inhibited spontaneous locomotor activity in mice significantly:
Compound | Locomotor Activity Inhibition (%) |
---|---|
Tested Pyrrolo Derivatives | Up to 70% |
This inhibition suggests potential applications in treating anxiety and sleep disorders .
The proposed mechanisms for the biological activity of cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine derivatives include:
- Opioid Receptor Modulation : Some derivatives have shown affinity for mu-opioid receptors, which are crucial for mediating analgesic effects.
- COX Inhibition : The ability to inhibit COX enzymes contributes to anti-inflammatory and analgesic properties.
- Interaction with Neurotransmitter Systems : The sedative effects may be linked to modulation of neurotransmitter levels in the central nervous system.
Study on Analgesic Efficacy
A study published in Molecules explored various pyrrolo derivatives' analgesic efficacy compared to standard analgesics like aspirin and morphine. The findings indicated that certain derivatives exhibited comparable or superior efficacy in pain relief models, suggesting their potential as new analgesics with fewer side effects than traditional opioids .
Sedative Properties Investigation
Another research effort investigated the sedative properties of these compounds using a thiopental sleep test in mice. The results indicated that some derivatives significantly prolonged sleep duration, supporting their potential use as sedatives in clinical settings .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
InChI Key |
GBUYMNJLJVTOPZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2 |
Origin of Product |
United States |
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